![molecular formula C17H25N3O3 B7338507 N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide](/img/structure/B7338507.png)
N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide, commonly known as APPI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. APPI is a small molecule that belongs to the class of pyrrolidines and has a molecular weight of 324.39 g/mol.
Wissenschaftliche Forschungsanwendungen
APPI has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that APPI can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. APPI has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
The mechanism of action of APPI is not fully understood, but studies have shown that it can target multiple signaling pathways involved in cancer cell growth and proliferation. APPI can induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It can also inhibit angiogenesis by blocking the VEGF signaling pathway. APPI can also modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
APPI has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that APPI can inhibit the growth of cancer cells and induce apoptosis. APPI has also been shown to inhibit angiogenesis and modulate the immune system. In vivo studies have shown that APPI can reduce tumor growth and improve survival in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using APPI in lab experiments is its specificity towards cancer cells. APPI has been shown to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy. However, the synthesis of APPI is a complex process that requires specialized equipment and expertise in organic chemistry. This can limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for APPI research. One area of research is to further understand the mechanism of action of APPI and its potential targets in cancer cells. Another area of research is to optimize the synthesis of APPI to make it more accessible for lab experiments. Additionally, further studies are needed to evaluate the safety and efficacy of APPI in preclinical and clinical trials. Overall, APPI has great potential as a therapeutic agent for cancer and other diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of APPI involves a multistep process that starts with the reaction of 3-acetamidophenylboronic acid with 3R-propan-2-yloxypyrrolidine. The resulting product is then treated with acetic anhydride to form the final product, N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide. The synthesis of APPI is a complex process that requires expertise in organic chemistry and specialized equipment.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)23-16-7-8-20(10-16)11-17(22)19-15-6-4-5-14(9-15)18-13(3)21/h4-6,9,12,16H,7-8,10-11H2,1-3H3,(H,18,21)(H,19,22)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCCKVVAXPTRLJ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCN(C1)CC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1CCN(C1)CC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-(2-methylsulfonylphenyl)ethanone](/img/structure/B7338427.png)
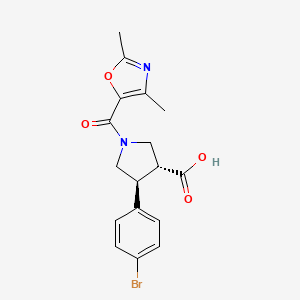
![(2S,3S)-N-pyridin-2-ylsulfonyl-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338454.png)
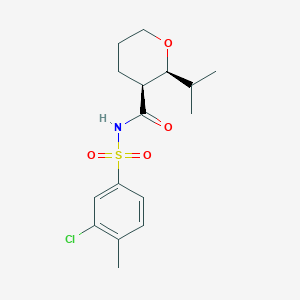
![(2S,3S)-N-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide](/img/structure/B7338462.png)
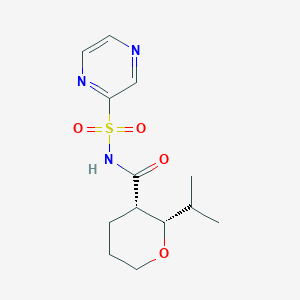
![(2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide](/img/structure/B7338477.png)
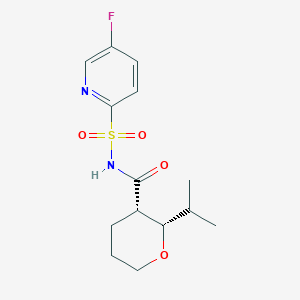
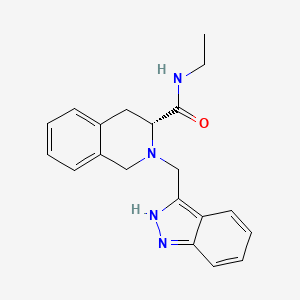
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7338490.png)
![1-[(1R,3S)-3-cyanocyclopentyl]-3-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea](/img/structure/B7338497.png)
![2-(2-chloro-4-fluorophenyl)-N-[(1R,3S)-3-cyanocyclopentyl]morpholine-4-carboxamide](/img/structure/B7338500.png)
![[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7338509.png)
![N-(2-methoxy-5-methylphenyl)-2-[(3S)-3-phenoxypyrrolidin-1-yl]acetamide](/img/structure/B7338525.png)
